(6S)-6-Benzylpiperidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-benzylpiperidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-10(13-12(15)8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBLDOIOPLQRKF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)CC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00798814 | |
| Record name | (6S)-6-Benzylpiperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00798814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653589-24-3 | |
| Record name | (6S)-6-Benzylpiperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00798814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 6s 6 Benzylpiperidine 2,4 Dione
Retrosynthetic Dissection and Identification of Key Precursors
Retrosynthetic analysis of (6S)-6-Benzylpiperidine-2,4-dione logically deconstructs the target molecule into simpler, readily available starting materials. The primary disconnection points are within the piperidine (B6355638) ring, specifically the amide bond (C2-N1) and the C-C bond between C3 and C4. This approach identifies two main synthetic strategies.
A key disconnection via the Dieckmann condensation pathway points to an open-chain precursor: an N-substituted aminodiester. In this scenario, the benzyl (B1604629) group is already installed with the correct (S)-stereochemistry on a δ-amino acid derivative. The subsequent cyclization would then form the piperidinedione ring.
An alternative retrosynthetic approach involves a Michael addition. This strategy disconnects the C5-C6 bond and the N1-C6 bond. The key precursors would be a β-amino-α,β-unsaturated ester and a malonate equivalent. The stereochemistry would need to be introduced during the conjugate addition step.
Key precursors identified through these dissections include:
(S)-5-amino-6-phenylhexanoic acid derivatives
Glutamic acid derivatives
Chiral imines and enamines
β-keto esters and malonates
Exploration of Cyclization Reactions for Piperidinedione Core Formation
The formation of the piperidine-2,4-dione core is a critical step in the synthesis. Several intramolecular cyclization strategies are viable for constructing this heterocyclic system. nih.gov
The Dieckmann condensation is a classic and effective method for forming cyclic β-keto esters. dtic.mil This reaction involves the intramolecular base-catalyzed condensation of a diester. For the synthesis of 6-benzylpiperidine-2,4-dione (B1526592), a precursor such as N-protected diethyl 2-(3-amino-4-phenylbutyl)malonate would be required. Treatment with a strong base like sodium ethoxide would initiate cyclization to yield the β-keto ester, which exists in equilibrium with its 2,4-dione tautomer.
Another powerful approach is intramolecular Michael addition (aza-Michael reaction) . nih.govmdpi.com This involves the cyclization of an amino-tethered α,β-unsaturated ester. A suitable precursor could be synthesized that contains an amine with the chiral benzyl substituent and a conjugated ester system. Base or acid catalysis can promote the intramolecular conjugate addition to form the six-membered ring. mdpi.com
Reductive amination of a δ-keto-aldehyde precursor followed by cyclization is also a plausible route. This involves the formation of a cyclic imine or enamine intermediate which can then be further manipulated to form the dione (B5365651) ring system. nih.gov
| Cyclization Method | Key Precursor Type | Catalyst/Reagent Example | Reference |
| Dieckmann Condensation | N-substituted aminodiester | Sodium ethoxide (NaOEt) | dtic.mil |
| Intramolecular aza-Michael | Amino-tethered α,β-unsaturated ester | TBAF or Cesium Carbonate | mdpi.com |
| Reductive Amination/Cyclization | δ-keto-aldehyde with an amine | Iron complex with Phenylsilane | mdpi.com |
Advanced Functionalization Strategies for Piperidine Ring Systems
While building the ring from acyclic precursors is common, strategies involving the functionalization of a pre-existing piperidine or pyridine (B92270) ring can also be envisioned. researchgate.net These methods often provide access to a wide range of derivatives from a common intermediate. mdpi.comresearchgate.net
One such strategy is the catalytic hydrogenation of a substituted pyridine . A suitably substituted 2,4-dihydroxypyridine (B17372) bearing a benzyl group at the 6-position could be synthesized. Subsequent reduction of the pyridine ring would yield the desired piperidinedione. Catalysts such as palladium or rhodium are often employed for this transformation, and the conditions can be tuned to control selectivity. mdpi.com
More modern approaches involve direct C-H functionalization . Although challenging due to the electron-withdrawing nature of the dione carbonyls, rhodium-catalyzed C-H insertion reactions have been developed for piperidine systems. nih.gov A pre-formed piperidine-2,4-dione could potentially be functionalized at the C6 position through a directed C-H activation strategy, though this would likely be non-stereoselective without a chiral catalyst.
Stereoselective Synthesis of the (S)-Enantiomer
Achieving the correct absolute stereochemistry at the C6 position is paramount for the synthesis of this compound. This requires the use of asymmetric synthesis techniques.
Enantioselective Catalysis in this compound Synthesis
Enantioselective catalysis offers an elegant and atom-economical way to introduce chirality. This can be accomplished using either chiral metal complexes or organocatalysts to control the formation of the stereocenter. researchgate.netnih.gov
A potential strategy involves an asymmetric Michael addition . The reaction between a nitromethane (B149229) derivative and cinnamaldehyde (B126680) could be catalyzed by a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether, to set the stereocenter. The resulting nitro-aldehyde could then be elaborated into the piperidinedione ring.
Asymmetric hydrogenation of a prochiral enamine or a 6-benzylidenepiperidine-2,4-dione precursor is another powerful method. Chiral iridium or rhodium complexes with ligands like BINAP have proven highly effective in similar reductions, delivering the product with high enantiomeric excess.
Organocascade catalysis, which combines multiple catalytic cycles in one pot, could also be employed. nih.gov For instance, an α,β-unsaturated aldehyde could first react with a nucleophile in a catalyst-controlled conjugate addition, followed by an intramolecular cyclization sequence to build the chiral heterocyclic ring. nih.gov
| Catalytic Method | Substrate Type | Catalyst Example | Potential Outcome |
| Asymmetric Michael Addition | α,β-Unsaturated aldehyde/ketoester | Chiral amine (e.g., prolinol derivative) | Enantioenriched open-chain precursor |
| Asymmetric Hydrogenation | Prochiral enamine or exocyclic alkene | [Rh(COD)2]BF4 with chiral phosphine (B1218219) ligand | Direct formation of (S)-enantiomer |
| Palladium-Catalyzed Alkylation | Allylic carbonates | Pd catalyst with PHOX ligand | Asymmetric formation of C-6 substituted ring rsc.org |
Chiral Auxiliary-Based Methodologies
Chiral auxiliaries are a robust and reliable method for controlling stereochemistry. The auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and is subsequently removed.
One of the most successful approaches utilizes SAMP/RAMP hydrazones . researchgate.net An aldehyde can be converted into its chiral SAMP hydrazone, which then undergoes diastereoselective alkylation. For this target, the SAMP hydrazone of a suitable ω-olefinic aldehyde could be reacted with an allylic lithium reagent, followed by N-acylation. The resulting diolefinic hydrazide could then undergo ring-closing metathesis (RCM) to form a cyclic enehydrazide. Subsequent hydrogenation and cleavage of the auxiliary would yield the enantiopure 6-substituted piperidin-2-one, which could be further oxidized to the 2,4-dione. researchgate.net
Another well-established method involves the use of phenylglycinol-derived lactams . nih.govresearchgate.net These bicyclic lactams serve as excellent templates for the stereoselective alkylation at the position corresponding to C6 of the final product. Alkylation of the enolate of this lactam with benzyl bromide would proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would furnish the desired (6S)-substituted piperidine ring system. nih.gov
Biocatalytic and Enzymatic Approaches for Enantiopurity
Biocatalysis provides a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes can perform complex transformations with exquisite chemo-, regio-, and stereoselectivity under mild conditions.
Lipases , such as Candida antarctica lipase (B570770) B (CALB), have been used in multicomponent reactions to synthesize piperidine derivatives. rsc.org A potential biocatalytic route to this compound could involve a CALB-catalyzed reaction of benzaldehyde, an amine, and a β-dicarbonyl compound to assemble a precursor with high enantiopurity, which would then cyclize. rsc.org
Ketoreductases (KREDs) could be employed for the asymmetric reduction of a prochiral ketone precursor. Alternatively, a racemic mixture of 6-benzylpiperidine-2,4-dione could be resolved through a lipase-catalyzed kinetic resolution , where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. Advances in enzyme engineering continue to expand the scope of biocatalysis for producing complex chiral molecules. nih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a holistic approach to chemical synthesis, focusing on minimizing waste, using less hazardous materials, and improving energy efficiency.
Key green chemistry principles that can be applied include:
Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products is a primary goal. This can be achieved through atom-economical reactions where most of the atoms from the reactants are incorporated into the final product.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemical sources can significantly enhance the sustainability of the synthesis. For instance, phenylalanine, a naturally occurring amino acid, could serve as a chiral precursor to the benzyl group and the stereocenter at the 6-position.
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. For the synthesis of piperidine derivatives, various catalytic systems, including metal-based and organocatalysts, can be employed to facilitate cyclization and other key bond-forming reactions.
Safer Solvents and Auxiliaries: The choice of solvent is critical in green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, supercritical fluids, or biodegradable solvents is encouraged. Solvent-free reaction conditions, where possible, represent an ideal scenario.
Energy Efficiency: Synthetic methods should be designed to be energy-efficient. This can involve conducting reactions at ambient temperature and pressure, or utilizing alternative energy sources like microwave irradiation or ultrasound, which can often reduce reaction times and energy consumption.
A potential sustainable route to this compound could involve a one-pot multicomponent reaction, a strategy that aligns well with green chemistry principles by combining multiple reaction steps into a single operation, thereby reducing solvent use, purification steps, and energy consumption.
Optimization of Reaction Parameters for Yield and Purity Enhancement
The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product, which in turn contributes to a more efficient and sustainable process by minimizing waste and downstream processing. For the synthesis of this compound, several parameters would be systematically varied and studied.
Key Parameters for Optimization:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. A systematic study to identify the optimal temperature that provides a high yield of the desired product in a reasonable timeframe while minimizing degradation or side reactions is essential.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield is achieved. Prolonged reaction times can sometimes lead to the formation of impurities.
Catalyst Loading: In catalytic reactions, the amount of catalyst used can affect both the reaction rate and the cost-effectiveness of the process. The lowest possible catalyst loading that achieves a high conversion rate is typically sought.
Concentration of Reactants: The concentration of the starting materials can influence the reaction kinetics and the equilibrium position. Optimizing the concentration can lead to higher yields and easier product isolation.
Solvent: The choice of solvent can impact the solubility of reactants and catalysts, as well as the reaction pathway. Screening a range of green solvents would be a key step in the optimization process.
Illustrative Data for Optimization Studies:
The following interactive table illustrates how data from optimization studies for the synthesis of a piperidine-2,4-dione derivative might be presented. Please note that this data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the cited literature.
| Entry | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Solvent | Yield (%) | Purity (%) |
| 1 | 25 | 24 | 5 | Ethanol | 65 | 92 |
| 2 | 50 | 12 | 5 | Ethanol | 78 | 95 |
| 3 | 80 | 6 | 5 | Ethanol | 85 | 97 |
| 4 | 80 | 6 | 2.5 | Ethanol | 82 | 96 |
| 5 | 80 | 6 | 1 | Ethanol | 75 | 94 |
| 6 | 80 | 6 | 5 | Water | 70 | 90 |
| 7 | 80 | 6 | 5 | Toluene | 88 | 98 |
Systematic optimization, often aided by Design of Experiments (DoE) methodologies, allows for the efficient identification of the optimal reaction conditions to achieve high yield and purity, making the synthesis more economically viable and environmentally friendly.
Chemical Reactivity and Advanced Transformations of 6s 6 Benzylpiperidine 2,4 Dione
Electrophilic and Nucleophilic Reactivity of the Piperidinedione Nucleus
The reactivity of the (6S)-6-benzylpiperidine-2,4-dione nucleus is characterized by the presence of multiple reactive sites, including two carbonyl groups, an amine, and acidic methylene (B1212753) protons. rsc.orgnih.gov This combination of functional groups allows for a diverse range of chemical transformations.
Nucleophilic Reactivity:
The nitrogen atom of the piperidine (B6355638) ring can act as a nucleophile, although its reactivity is somewhat attenuated by the adjacent carbonyl groups. The methylene group at the C3 position, situated between the two carbonyls, is particularly acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. For instance, it can undergo alkylation, acylation, and aldol-type condensation reactions. The methylene group at the C5 position is also acidic, though to a lesser extent, and can be deprotonated to form an enolate.
Electrophilic Reactivity:
The carbonyl carbons at the C2 and C4 positions are electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of the piperidine-2,4-dione ring system. Common nucleophiles that react at these positions include organometallic reagents, hydrides, and amines.
A study on the synthesis of piperidine-2,4-dione derivatives highlighted the utility of traditional carbonyl transformations in creating structurally diverse compounds. nih.gov These transformations often involve the reaction of the dione (B5365651) with various nucleophiles to introduce new functional groups.
Regioselective and Stereoselective Derivatization Strategies
The presence of multiple reactive sites on the this compound ring necessitates the use of regioselective and stereoselective derivatization strategies to achieve desired synthetic outcomes. researchgate.net The inherent chirality of the molecule, with the benzyl (B1604629) group at the C6 position, can influence the stereochemical course of subsequent reactions.
Regioselectivity:
The selective functionalization of one carbonyl group over the other, or one methylene group over the other, is a key challenge and opportunity in the chemistry of this scaffold. The relative acidity of the C3 and C5 protons can be exploited to achieve regioselective enolate formation. The use of specific bases and reaction conditions can favor deprotonation at one site over the other. For example, kinetically controlled deprotonation with a bulky base at low temperature is more likely to occur at the less sterically hindered C3 position.
A flexible route to variously substituted piperidine-2,4-diones has been described, which relies on regioselective Dieckmann cyclizations. researchgate.net This approach allows for the controlled introduction of substituents at specific positions on the ring.
Stereoselectivity:
The existing stereocenter at C6 can direct the approach of incoming reagents, leading to diastereoselective transformations. This is particularly relevant in reactions involving the enolates, where the benzyl group can shield one face of the molecule, favoring attack from the less hindered side. mdpi.com Furthermore, the use of chiral catalysts can enable enantioselective functionalization, particularly at the C3 and C5 positions. nih.gov
Research on the stereoselective synthesis of piperidine derivatives has demonstrated the use of chiral auxiliaries and catalysts to control the stereochemical outcome of reactions. nih.govmasterorganicchemistry.com For example, a study on the functionalization of piperidine derivatives utilized chiral dirhodium tetracarboxylate catalysts to achieve high levels of diastereoselectivity and enantioselectivity in C-H functionalization reactions. nih.gov
| Reaction Type | Reagent/Catalyst | Position of Derivatization | Selectivity |
| Alkylation | Bulky base (e.g., LDA) | C3 | Regioselective |
| Aldol Reaction | Chiral Lewis acid | C3 | Stereoselective |
| C-H Functionalization | Chiral dirhodium catalyst | C2 | Stereoselective |
| Dieckmann Cyclization | Chiral auxiliary | C6 | Enantioselective researchgate.net |
Ring-Opening and Rearrangement Reactions
The piperidine-2,4-dione ring can undergo ring-opening and rearrangement reactions under specific conditions, providing access to acyclic and rearranged heterocyclic structures. researchgate.net
Ring-Opening Reactions:
The amide bond within the piperidine ring can be cleaved under hydrolytic conditions (acidic or basic) or through reductive cleavage. For instance, treatment with a strong reducing agent like lithium aluminum hydride can lead to the reduction of both carbonyl groups and cleavage of the amide bond to yield an amino alcohol. Photochemical methods have also been employed for the ring-opening of piperidine derivatives. researchgate.net A study demonstrated that N-arylamino-1-piperidines can be selectively converted into acyclic aminoaldehydes under mild photooxidation conditions. researchgate.net
Rearrangement Reactions:
Anionic enolate rearrangements are a novel and effective method for the preparation of structurally diverse piperidine-2,4-diones. rsc.orgnih.gov These rearrangements can involve the migration of substituents around the ring, leading to the formation of new constitutional isomers. For example, enolate-isocyanate rearrangements have been utilized in the synthesis of 6-substituted piperidine-2,4-diones. researchgate.net
| Reaction Type | Conditions | Product Type | Reference |
| Hydrolysis | Strong acid or base | Acyclic amino acid derivative | |
| Reductive Cleavage | LiAlH4 | Acyclic amino alcohol | |
| Photooxidation | Light, sensitizer | Acyclic aminoaldehyde | researchgate.net |
| Anionic Rearrangement | Strong base | Isomeric piperidinedione | rsc.orgnih.gov |
Metal-Catalyzed Cross-Coupling and Other Organometallic Transformations
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they can be applied to the derivatization of the this compound scaffold. scholaris.ca
The acidic protons on the piperidine-2,4-dione ring can be utilized to form organometallic reagents, such as zinc or copper enolates, which can then participate in palladium- or nickel-catalyzed cross-coupling reactions with aryl or vinyl halides. This allows for the introduction of various substituents at the C3 and C5 positions. Furthermore, the nitrogen atom can be a site for metal-catalyzed N-arylation or N-alkylation reactions.
While direct examples involving this compound are not extensively documented in the provided search results, the general reactivity of piperidine systems in metal-catalyzed reactions is well-established. For instance, palladium-catalyzed reactions are used for the synthesis of substituted piperidines. ajchem-a.com Nickel-catalyzed cross-coupling reactions are also a viable method for accessing α-aryl nitriles, a related class of compounds. scholaris.ca
Synthesis of Structurally Diverse Analogs and Conjugates
The this compound scaffold serves as a versatile starting material for the synthesis of a wide range of structurally diverse analogs and conjugates with potential biological activity. nih.govkcl.ac.ukunisi.it
Analog Synthesis:
By applying the various chemical transformations discussed in the previous sections, a multitude of analogs can be prepared. For example, alkylation or acylation at the C3 position can introduce new side chains. google.com Modification of the benzyl group at the C6 position through reactions such as aromatic substitution or cross-coupling can also lead to new derivatives. The nitrogen atom can be functionalized with different substituents to modulate the properties of the molecule. researchgate.net The synthesis of donepezil (B133215) analogs, for instance, has been accomplished using 2-substituted 4-piperidones as key building blocks. kcl.ac.uk
Conjugate Synthesis:
The piperidine-2,4-dione moiety can be conjugated to other molecular scaffolds to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov For example, tryptamine-piperazine-2,5-dione conjugates have been synthesized and evaluated for their anticancer properties. nih.gov Similarly, piperidine-2,6-dione-piperazine derivatives have been investigated as multireceptor atypical antipsychotics. nih.gov The synthesis of these conjugates often involves the formation of a linker between the piperidine-2,4-dione core and the other molecule, which can be achieved through standard coupling reactions.
The synthesis of an analog of the DPP-4 inhibitor Alogliptin involved the introduction of a spirocyclic moiety on the piperidine ring, demonstrating the potential for creating complex and novel structures from this scaffold. beilstein-journals.org
In Depth Structural Elucidation and Conformational Analysis of 6s 6 Benzylpiperidine 2,4 Dione
High-Resolution Spectroscopic Characterization
Spectroscopic analysis is fundamental to determining the structure and conformational dynamics of (6S)-6-Benzylpiperidine-2,4-dione in a non-solid state. A combination of nuclear magnetic resonance, vibrational spectroscopy, and chiroptical methods provides complementary information on atomic connectivity, functional groups, hydrogen bonding, and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of organic molecules. For this compound, 1D NMR (¹H and ¹³C) confirms the primary structure, while 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for detailed conformational analysis.
A ¹H-¹H COSY spectrum would reveal the scalar coupling network, establishing the connectivity of protons within the piperidine (B6355638) ring and the benzyl (B1604629) substituent. For instance, the methine proton at the chiral center (C6) would show correlations to the adjacent methylene (B1212753) protons of the benzyl group and the C5 methylene protons of the piperidine ring.
NOESY experiments provide information about the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule in solution. nih.gov Key NOE correlations would be expected between the protons of the benzyl group and the piperidine ring. The observation of NOEs between the C6 proton and the axial protons at C3 and C5 would strongly suggest that the benzyl group predominantly occupies an equatorial position to minimize steric hindrance. This orientation is common in substituted piperidine rings. researchgate.net The piperidine ring itself is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. researchgate.netwesternsydney.edu.au
Interactive Data Table: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key COSY Correlations | Key NOESY Correlations |
| NH | 7.5 - 8.5 | br s | - | H3, H5 | H6, H5 |
| Phenyl-H | 7.20 - 7.40 | m | - | Phenyl-H | Benzyl-CH₂ |
| H 6 | 4.0 - 4.2 | m | - | H5, Benzyl-CH₂ | H5, H3 (axial) |
| Benzyl-CH₂ | 3.0 - 3.3 | m | ~7.0, ~14.0 | H6, Phenyl-H | H6, H5 |
| H 3 (axial) | 2.8 - 3.0 | dd | ~17.0, ~6.0 | H3 (eq), H5 (axial) | H5 (axial), H6 |
| H 3 (equatorial) | 2.5 - 2.7 | dd | ~17.0, ~3.0 | H3 (ax) | H5 (equatorial) |
| H 5 (axial) | 2.3 - 2.5 | m | - | H6, H5 (eq), H3 (ax) | H3 (axial), H6 |
| H 5 (equatorial) | 2.0 - 2.2 | m | - | H6, H5 (ax) | H3 (equatorial) |
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy, are used to identify functional groups and probe intermolecular interactions such as hydrogen bonding. nih.gov The FTIR spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups. masterorganicchemistry.com
The key absorptions would include the N-H stretching vibration of the amide group, typically observed in the 3200-3400 cm⁻¹ region. The precise position of this band is sensitive to hydrogen bonding; in the solid state or concentrated solutions, this band would be broad and shifted to lower wavenumbers due to intermolecular N-H···O=C hydrogen bonding. In dilute non-polar solutions, a sharper, higher-frequency band corresponding to the "free" N-H stretch would be more prominent. acs.org
The carbonyl (C=O) stretching region, between 1650 and 1750 cm⁻¹, would exhibit two distinct bands corresponding to the amide (C2=O) and ketone (C4=O) functionalities. The amide I band (largely C=O stretch) is expected around 1680-1700 cm⁻¹, while the ketone carbonyl stretch would appear at a slightly higher frequency, around 1710-1730 cm⁻¹. The positions of these bands are also influenced by hydrogen bonding. derpharmachemica.com NIR spectroscopy can provide complementary information through the analysis of overtone and combination bands, particularly the first overtone of the N-H stretch, which is also sensitive to the hydrogen-bonding environment.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
| N-H | Stretch | 3200 - 3400 | Position and shape are sensitive to hydrogen bonding. |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Sharp, multiple bands. |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Bands for CH₂ and CH groups. |
| C=O (Ketone) | Stretch | 1710 - 1730 | Expected at a higher frequency than the amide C=O. |
| C=O (Amide) | Amide I Stretch | 1680 - 1700 | Position influenced by ring strain and H-bonding. |
| N-H | Amide II Bend | 1510 - 1550 | In-plane bending coupled with C-N stretching. |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Multiple bands characteristic of the phenyl ring. |
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information on the absolute stereochemistry of chiral molecules. rsc.org As this compound possesses a single stereocenter at the C6 position, it is optically active and will exhibit characteristic ECD and ORD spectra.
The spectra are dominated by the electronic transitions of the carbonyl chromophores of the dione (B5365651) system. These transitions, primarily the n→π* and π→π* transitions, are inherently achiral but become optically active due to the chiral environment imposed by the stereocenter at C6. The differential absorption of left- and right-circularly polarized light (ECD) results in characteristic positive or negative bands, known as Cotton effects. Similarly, ORD measures the rotation of plane-polarized light as a function of wavelength.
The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the molecule. For instance, the n→π* transition of the C4-keto group, being in a chiral environment, would give rise to a distinct Cotton effect in the ECD spectrum. The absolute stereochemistry can be assigned by comparing the experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or by applying empirical rules like the Octant Rule for ketones. The (S)-configuration at C6 would dictate a specific spatial arrangement of substituents around the carbonyl groups, leading to a predictable chiroptical response that confirms the absolute stereochemistry.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive information on the molecular structure of a compound in the solid state, including precise bond lengths, bond angles, and conformational details. nih.gov For this compound, a single-crystal X-ray diffraction analysis would reveal the exact three-dimensional arrangement of the atoms.
Based on studies of similar piperidine derivatives, the piperidine ring is expected to adopt a chair conformation, as this minimizes both angular and torsional strain. researchgate.netresearchgate.net The benzyl substituent at the C6 position would be found in an equatorial orientation to avoid sterically unfavorable 1,3-diaxial interactions with the axial protons on C3 and C5. The dione functionality introduces sp²-hybridized carbons at C2 and C4, which would cause some flattening of the chair conformation compared to a simple piperidine ring.
In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the amide N-H group of one molecule and a carbonyl oxygen (likely the more accessible ketone at C4) of an adjacent molecule, forming dimers or extended chains. researchgate.netvensel.org
Interactive Data Table: Plausible Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ (common for chiral molecules) |
| a (Å) | 8 - 12 |
| b (Å) | 9 - 15 |
| c (Å) | 10 - 18 |
| β (°) | 90 - 105 (for monoclinic) |
| Z (molecules/unit cell) | 2 or 4 |
| Piperidine Ring Conformation | Distorted Chair |
| Benzyl Group Orientation | Equatorial |
| Key Intermolecular Interaction | N-H···O=C Hydrogen Bond |
Gas-Phase and Solution-State Conformational Landscape Investigation
While X-ray crystallography provides a static picture of the lowest-energy conformer in the solid state, the conformational landscape in the gas and solution phases can be more complex. In these phases, the molecule can explore a wider range of conformations, and the observed properties are an average over the populated conformational ensemble.
In the gas phase, free from intermolecular forces and solvent effects, the molecule's conformation is governed solely by intramolecular forces. Computational modeling (e.g., ab initio or DFT methods) can be used to explore the potential energy surface and identify low-energy conformers. For this compound, calculations would likely confirm the chair conformation with an equatorial benzyl group as the global minimum, but might also identify other higher-energy conformers, such as twist-boat forms or conformers with an axial benzyl group.
In solution, the conformational equilibrium is influenced by solvation effects. The NMR data discussed previously (Section 4.1.1) provides experimental insight into the dominant solution-state conformation. The agreement between NOESY data and the chair-equatorial conformer suggests this is the most populated state in solution as well. However, minor conformers may also be present in equilibrium, and their populations could be influenced by solvent polarity and temperature. A comprehensive study would involve correlating experimental NMR parameters (coupling constants, NOEs) with values calculated for different theoretical conformers to build a quantitative model of the conformational equilibrium in solution. westernsydney.edu.au
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis (Beyond Basic ID)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass for the molecular ion ([M]⁺˙ or [M+H]⁺).
Under electron ionization (EI), the molecule would undergo characteristic fragmentation, providing structural information. The fragmentation of piperidine alkaloids often involves specific bond cleavages influenced by the position of substituents and functional groups. scielo.brresearchgate.net A key fragmentation pathway would be the benzylic cleavage, resulting in the loss of a benzyl radical (•CH₂Ph) to form a fragment at [M-91]⁺. The benzyl radical itself can lose an electron to form the highly stable tropylium cation, which would give a prominent peak at m/z 91.
Other significant fragmentation pathways would involve the cleavage of the piperidine-dione ring. This could include the loss of carbon monoxide (CO) from the ketone or amide group, or the loss of isocyanic acid (HNCO). Retro-Diels-Alder type reactions or other complex ring-opening mechanisms could lead to a series of smaller fragment ions that are characteristic of the piperidine-2,4-dione core structure. Analysis of these fragmentation patterns allows for a detailed confirmation of the molecule's structure beyond simple molecular weight determination. researchgate.netmjcce.org.mk
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 217 | [C₁₂H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 126 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium cation |
| 189 | [M - CO]⁺˙ | Loss of carbon monoxide from C4 |
| 174 | [M - HNCO]⁺˙ | Loss of isocyanic acid |
| 120 | [C₈H₁₀N]⁺ | Cleavage of C4-C5 and C2-C3 bonds |
Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., LC/MS, GC/MS)
The unequivocal structural confirmation and purity assessment of this compound relies on the application of hyphenated analytical techniques. These methods, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are particularly powerful tools for the comprehensive characterization of such molecules, offering insights into molecular weight, structure, and purity.
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It combines the high-resolving power of liquid chromatography for separating the analyte from a complex matrix with the high sensitivity and structural elucidation capabilities of mass spectrometry.
Chromatographic Separation:
The separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is a common choice, offering good retention and separation for compounds with moderate polarity like the target molecule. The mobile phase usually consists of a mixture of an aqueous component (often with a formic acid or ammonium acetate additive to improve ionization) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good peak shape and efficient elution.
Mass Spectrometric Analysis:
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for this compound, as it is a soft ionization method that typically keeps the molecule intact, allowing for the determination of its molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ would be the predominant species observed.
Tandem mass spectrometry (MS/MS) experiments are crucial for detailed structural elucidation. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms.
Predicted LC/MS Data:
While specific experimental data for this compound is not extensively published, a predicted fragmentation pattern can be postulated based on the known fragmentation of similar structures, such as other piperidine alkaloids and benzyl-containing compounds. The primary fragmentation would likely involve the benzyl group and cleavages within the piperidine-2,4-dione ring.
Table 1: Predicted LC/MS Data for this compound
| Parameter | Predicted Value/Observation |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | 204.10 [M+H]⁺ |
| Key Predicted MS/MS Fragment Ions (m/z) |
|
Note: The m/z values are predicted and would require experimental verification for confirmation.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is another powerful hyphenated technique that can be used for the characterization of this compound, provided the compound is sufficiently volatile and thermally stable. For compounds with polar functional groups like the amide in the piperidine ring, derivatization (e.g., silylation) may sometimes be necessary to improve volatility and chromatographic performance.
Chromatographic Separation:
In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long, thin capillary column. A non-polar or moderately polar column, such as one with a 5% phenyl polysiloxane stationary phase, would likely provide good separation. The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different volatilities.
Mass Spectrometric Analysis:
As the separated components elute from the GC column, they are introduced into the mass spectrometer, which in this case typically uses Electron Ionization (EI). EI is a higher-energy ionization technique compared to ESI, resulting in more extensive fragmentation. While this can make it harder to observe the molecular ion, the resulting fragmentation pattern is highly detailed and reproducible, making it excellent for structural confirmation and library matching.
Predicted GC/MS Data:
The mass spectrum of this compound under EI conditions would be expected to show a number of characteristic fragments. The fragmentation of related benzylpiperidine and piperidinedione structures suggests that the most prominent fragments would arise from the cleavage of the benzyl group and various fissions of the heterocyclic ring.
Table 2: Predicted GC/MS Fragmentation Data for this compound
| Predicted Fragment Ion (m/z) | Postulated Structure/Origin |
|---|---|
| 203 | Molecular Ion [M]⁺ (may be weak or absent) |
| 112 | [M - C₇H₇]⁺, loss of the benzyl group |
| 91 | Tropylium ion [C₇H₇]⁺, characteristic of a benzyl group |
| 84 | Fragment from the piperidine-2,4-dione ring after initial cleavages |
| 65 | Loss of acetylene from the tropylium ion |
Note: The relative abundances of these fragments are predicted and would depend on the specific GC/MS conditions.
Computational and Theoretical Investigations of 6s 6 Benzylpiperidine 2,4 Dione
Quantum Chemical Calculations of Electronic Properties and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For (6S)-6-Benzylpiperidine-2,4-dione, these methods can elucidate its electronic structure, stability, and chemical reactivity. While specific DFT studies on this exact compound are sparse, analysis of related benzylpiperidine and piperidinone derivatives allows for an informed discussion of its likely characteristics. nih.govresearchgate.net
Calculations typically involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, various electronic properties are determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov For this compound, the MEP would likely show electronegative regions around the two carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack. The nitrogen-bound hydrogen would present an electropositive region. These maps are invaluable for predicting non-covalent interactions like hydrogen bonding.
Global reactivity descriptors, such as chemical hardness, electronegativity, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity profile. researchgate.net This data helps in predicting how the molecule will behave in different chemical environments.
Table 1: Predicted Electronic Properties and Reactivity Descriptors (Illustrative) This table is illustrative, based on typical values for similar heterocyclic compounds as specific data for this compound is not available.
| Descriptor | Predicted Value / Characteristic | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.5 eV | Suggests high chemical stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygens; Positive on N-H proton. | Identifies sites for hydrogen bonding and electrophilic/nucleophilic attack. nih.gov |
| Dipole Moment | Moderate | Influences solubility and intermolecular interactions. |
Molecular Modeling and Dynamics Simulations for Conformational Behavior
The three-dimensional shape and flexibility of this compound are critical to its function, as they dictate how it can fit into a biological target's binding site. Molecular modeling and molecular dynamics (MD) simulations are the primary tools for exploring this conformational behavior. mdpi.commdpi.com
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net For the 6-substituted piperidine-2,4-dione, the bulky benzyl (B1604629) group can exist in either an axial or equatorial position. Computational studies on related 6-benzylpiperidine-2,4-dione (B1526592) structures have shown that the equatorial conformer is significantly more stable than the axial conformer, which is crucial for determining the molecule's predominant shape. researchgate.net
Molecular dynamics simulations can provide a more dynamic picture. mdpi.com By simulating the movement of every atom over time (from nanoseconds to microseconds), MD can reveal the flexibility of the piperidine ring, the rotational freedom of the benzyl group, and the stability of different conformers in a simulated physiological environment (e.g., in water). mdpi.comum.es These simulations can identify the most populated conformational states and the energy barriers between them, offering a comprehensive understanding of the molecule's dynamic behavior. For instance, MD studies on similar piperidine systems have been used to analyze the stability of ligand-receptor complexes and the persistence of key interactions over time. nih.govrsc.org
Table 2: Conformational Analysis of this compound (Predicted) This table presents predicted conformational preferences based on studies of analogous piperidine structures.
| Conformational Feature | Predicted Preferred State | Supporting Rationale |
|---|---|---|
| Piperidine Ring | Chair Conformation | Minimizes torsional and steric strain, a common feature for piperidines. researchgate.net |
| Benzyl Group Orientation | Equatorial | Avoids 1,3-diaxial steric clashes with the piperidine ring protons, leading to lower energy. researchgate.net |
| Ring Flexibility | Relatively rigid with potential for minor fluctuations. | The dione (B5365651) functionality can flatten the chair slightly compared to a standard piperidine. |
In Silico Prediction of Molecular Interactions with Biomolecular Targets (Non-Clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. journalijar.com This method is essential for generating hypotheses about the potential biological activity of this compound in a non-clinical context. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. youtube.com
While no specific targets have been validated for this compound, studies on analogous piperidine derivatives have shown their potential to interact with a variety of enzymes and receptors. nih.govresearchgate.net For instance, piperidine-based structures have been docked into the active sites of targets like sigma receptors and various enzymes to explore their inhibitory potential. nih.govnih.gov A hypothetical docking study of this compound would likely reveal key interactions:
Hydrogen Bonding: The carbonyl oxygens and the N-H group are prime candidates for forming hydrogen bonds with amino acid residues in a binding pocket.
Hydrophobic Interactions: The phenyl ring of the benzyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Stereospecificity: The (6S) configuration would dictate a specific orientation within a chiral binding pocket, leading to different interactions compared to its (6R) enantiomer.
These predictions provide a rational basis for selecting this compound for future experimental screening against specific targets.
Structure-Activity Relationship (SAR) Studies via Computational Methods (Non-Clinical Context)
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for this purpose in a non-clinical setting. researchgate.net QSAR attempts to build a mathematical relationship between the chemical structures of a series of compounds and their activities.
For the this compound scaffold, a computational SAR study would involve creating a virtual library of analogues by modifying specific parts of the molecule (e.g., substituting the benzyl ring, altering groups on the piperidine ring) and calculating various molecular descriptors for each analogue. These descriptors can be electronic (charge, dipole moment), steric (molecular volume), or hydrophobic (LogP).
By correlating these descriptors with a predicted activity (e.g., a docking score against a hypothetical enzyme), a QSAR model can be built. Such a model could reveal, for example, that electron-withdrawing groups on the phenyl ring enhance binding affinity, or that larger substituents at a certain position are detrimental. This information provides a roadmap for designing more potent or selective compounds based on the parent scaffold. Studies on other piperidine series have successfully used these methods to optimize binding affinity for targets like the CXCR3 receptor. nih.gov
Virtual Screening Approaches for Ligand Discovery Based on the this compound Scaffold
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. youtube.comnih.gov The this compound structure can serve as a "seed" or query for two main types of virtual screening.
Ligand-Based Virtual Screening: This approach uses the known structure of an active ligand as a template. A database of compounds is searched for molecules with similar 2D (fingerprints) or 3D (shape and pharmacophore) features to this compound. A pharmacophore model would be built from its key chemical features: a hydrogen bond donor (N-H), two hydrogen bond acceptors (C=O), a hydrophobic aromatic group, and a specific 3D arrangement defined by the chiral center. This method is effective for discovering structurally diverse compounds that retain the key interaction points of the original scaffold. nih.gov
Structure-Based Virtual Screening: If a 3D structure of a relevant biological target is available, the this compound scaffold can be used to validate a docking protocol. nih.gov Subsequently, large compound libraries can be docked into the target's binding site. The goal is to find new molecules, potentially with entirely different core structures, that fit well within the site and are predicted to have high binding affinity. youtube.com This approach can expand the chemical space around a particular biological function.
These screening methods allow researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing, significantly accelerating the early stages of ligand discovery.
Mechanistic Biological Studies and Molecular Recognition of 6s 6 Benzylpiperidine 2,4 Dione
In Vitro Enzyme Inhibition Kinetics and Mechanism Elucidation
Despite the importance of enzyme inhibition studies in drug discovery, dedicated research on the in vitro enzyme inhibition kinetics of (6S)-6-Benzylpiperidine-2,4-dione is not available in the peer-reviewed scientific literature. While general enzyme inhibition mechanisms such as competitive, non-competitive, and mixed-type inhibition are well-established principles in biochemistry, their specific application to this compound has not been documented.
Some commercial suppliers suggest that 6-Benzylpiperidine-2,4-dione (B1526592) is utilized in research exploring enzyme inhibition, potentially in pathways related to steroid hormones. However, primary data from such studies, including determination of inhibition constants (K_i), half-maximal inhibitory concentrations (IC₅₀), or the elucidation of the mechanism of action (e.g., reversible vs. irreversible, competitive vs. allosteric), are not publicly accessible. Consequently, no specific enzyme targets have been definitively identified for this compound in published literature.
In Vitro Receptor Binding and Ligand-Target Interaction Profiling
There is no available data from in vitro receptor binding assays for this compound. Studies to determine its affinity (K_d) or potency (EC₅₀/IC₅₀) at specific G-protein coupled receptors, ion channels, or nuclear receptors have not been published. Therefore, a ligand-target interaction profile, which would be crucial for understanding its potential pharmacological effects, has not been established. While related benzylpiperidine structures have been investigated for their activity at monoamine transporters and other receptors, these findings cannot be extrapolated to this compound due to the strict structure-activity relationships that govern molecular interactions.
DNA/RNA Binding and Interaction Studies
An examination of the scientific literature reveals no studies investigating the potential for this compound to bind or interact with DNA or RNA. Techniques such as UV-visible spectroscopy, circular dichroism, fluorescence titration, or electrophoretic mobility shift assays have not been used to assess its nucleic acid binding affinity or mode of interaction (e.g., intercalation, groove binding). Therefore, there is no evidence to suggest that this compound's biological activities, if any, are mediated through direct interaction with genetic material.
Cell-Based Assays for Specific Biological Pathway Modulation (Excluding Human Clinical Data)
Information from cell-based assays to determine the effect of this compound on specific biological pathways is not present in the public domain. While some chemical suppliers indicate its use in studies of metabolic pathways, particularly those involving steroid hormones, the specific cell lines, assays, and observed outcomes are not documented in accessible literature. High-throughput screening or high-content imaging data that could shed light on its cellular effects or pathway modulation are also unavailable.
Rational Design and Synthesis of Molecular Probes for Biological Research
There are no published reports on the rational design and synthesis of molecular probes derived from the this compound scaffold. The development of such tools, which might include biotinylated, fluorescently-tagged, or photo-affinity labeled analogues, is essential for target identification and for visualizing the compound's subcellular localization. The absence of such research indicates that the exploration of this compound's mechanism of action is still in a very nascent stage, if it is being actively pursued at all.
Advanced Analytical Method Development for 6s 6 Benzylpiperidine 2,4 Dione
Chromatographic Methodologies for Purity Profiling and Quantitative Analysis
Chromatographic techniques are the cornerstone for the analytical assessment of (6S)-6-Benzylpiperidine-2,4-dione, providing the means to separate the target compound from impurities and its enantiomer. The choice of method, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), depends on the compound's physicochemical properties and the specific analytical objective.
For a polar, non-volatile compound like this compound, HPLC is often the method of choice for purity profiling and quantitative analysis. A reversed-phase HPLC method can be developed to separate the active compound from process-related impurities.
Table 1: Illustrative HPLC Method for Purity Profiling
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas chromatography could be considered if the compound is thermally stable and can be volatilized, or if a suitable derivatization protocol is employed to increase its volatility. Supercritical Fluid Chromatography (SFC) presents a "green" alternative, offering faster separations and reduced solvent consumption, particularly for chiral analysis.
Chiral Chromatography for Enantiomeric Purity Determination
The critical quality attribute for this compound is its enantiomeric purity. Chiral chromatography is the definitive technique for separating and quantifying the (S)- and (R)-enantiomers. Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for a broad range of chiral compounds. For this compound, a CSP like Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) would be a primary candidate for method development. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.
Supercritical Fluid Chromatography is also exceptionally well-suited for chiral separations, often providing higher efficiency and faster analysis times compared to HPLC.
Table 2: Representative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IA) |
| Mobile Phase | Hexane/Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Rt (S)-enantiomer | ~ 8.5 min |
| Expected Rt (R)-enantiomer | ~ 10.2 min |
Spectrometric Techniques for Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and trace analysis of this compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides a highly sensitive and selective method for detecting and quantifying the compound at very low levels.
For LC-MS analysis, electrospray ionization (ESI) would be a suitable technique for this polar molecule, likely forming a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the parent ion, confirming its elemental composition.
Tandem mass spectrometry (MS/MS) is used for structural confirmation and to enhance selectivity in complex matrices. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, key fragmentations would likely involve the loss of the benzyl (B1604629) group or cleavages within the piperidine-2,4-dione ring.
Table 3: Predicted Mass Spectrometric Data for this compound
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 218.1179 | Protonated parent molecule (C₁₂H₁₅NO₂) |
| Fragment 1 | 127.0651 | Loss of benzyl group ([M+H - C₇H₇]⁺) |
| Fragment 2 | 91.0542 | Benzyl cation ([C₇H₇]⁺) |
This data is invaluable for confirming the identity of the peak in a chromatogram and for developing quantitative methods like selected reaction monitoring (SRM) for trace-level analysis.
Development of Robust Analytical Protocols
A robust analytical protocol is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability for routine use. The development of such a protocol for this compound requires a systematic approach, often guided by Quality by Design (QbD) principles.
The process involves several key stages:
Method Scouting and Optimization: Initial screening of various columns, mobile phases, and other parameters to achieve a satisfactory separation. A Design of Experiments (DoE) approach can be used to efficiently identify the optimal conditions.
Method Validation: The optimized method is then subjected to rigorous validation according to ICH (International Council for Harmonisation) guidelines. This includes demonstrating:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or its enantiomer.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small variations in parameters such as mobile phase composition (e.g., ±2% organic), pH, column temperature (e.g., ±2 °C), and flow rate.
By systematically evaluating these parameters, a robust analytical method is established that can be confidently transferred between laboratories and used for the routine quality control of this compound.
Strategic Applications of 6s 6 Benzylpiperidine 2,4 Dione in Scientific Research
Utility as a Privileged Scaffold in Chemical Probe Development
The piperidine-2,4-dione core is recognized as a "privileged scaffold," a molecular framework that is able to provide ligands for more than one biological target. This makes it a convenient and modern platform for constructing functionalized molecules with high medicinal and synthetic potential. rsc.org The benzylpiperidine substructure, in particular, is frequently used in drug discovery to fine-tune the efficacy and physicochemical properties of developing compounds. nih.govmdpi.com
In the context of chemical probe development, derivatives of this scaffold have been instrumental. Chemical probes are small molecules used to study and manipulate biological systems, often by selectively interacting with a specific protein target. For instance, benzylpiperidine-based structures have been developed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. nih.govresearchgate.net These inhibitors can be used as chemical probes in techniques like activity-based protein profiling (ABPP). ABPP is a powerful functional proteomic technology that employs chemical probes to assess the activity of entire enzyme families in complex biological samples, such as brain tissue. frontiersin.orgnih.gov By using a probe based on the benzylpiperidine scaffold, researchers can selectively block MAGL activity and observe the downstream effects, thus clarifying the enzyme's role in various physiological and pathological processes. researchgate.netfrontiersin.org
Table 1: Application of Benzylpiperidine Scaffolds in Chemical Probe Development
| Application Area | Technique | Target Enzyme | Research Outcome |
|---|---|---|---|
| Endocannabinoid System Research | Activity-Based Protein Profiling (ABPP) | Monoacylglycerol Lipase (MAGL) | Identification of selective inhibitors, mapping enzyme activity distribution. researchgate.netfrontiersin.org |
Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Chiral auxiliaries are fundamental tools in asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. nih.govnih.gov
While there are established methods for the asymmetric synthesis of 6-substituted piperidine-2,4-diones using other chiral auxiliaries, the use of (6S)-6-Benzylpiperidine-2,4-dione as a chiral auxiliary itself is not extensively documented in the literature. ucl.ac.uk However, its rigid, chiral structure presents a theoretical basis for such an application. The fixed (6S) stereocenter, with its bulky benzyl (B1604629) group, could effectively shield one face of the molecule. If a reaction were to be carried out on a prochiral center elsewhere in the molecule, the benzyl group could direct the approach of a reagent to the less sterically hindered face, thereby inducing a specific stereochemical outcome in the product.
As a chiral building block, this compound serves as a pre-defined stereochemical starting point for the synthesis of more complex molecules. By incorporating this enantiopure fragment, chemists can build larger structures with a known absolute configuration at the C6 position, bypassing the need for chiral resolution or asymmetric synthesis at that step. This approach is common in the synthesis of natural products and complex drug molecules. nih.govresearchgate.net
Contributions to Material Science and Supramolecular Chemistry Research
The application of piperidinedione derivatives extends beyond biology into the realm of material science. The unique electronic and structural properties of these molecules make them candidates for advanced materials. Research has shown that certain N-substituted piperidine-2,6-dione derivatives can exhibit significant nonlinear optical (NLO) properties. NLO materials are crucial for technologies like optical computing and telecommunications, as they can alter the properties of light. The NLO response in these organic molecules often arises from a "push-pull" system, where electron-donating and electron-accepting groups are separated by a π-conjugated system, leading to a large molecular dipole and polarizability. nih.gov
In supramolecular chemistry, which studies chemical systems composed of multiple molecules, the piperidinedione ring is a valuable building block for creating large, ordered assemblies. mdpi.com These assemblies are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. swan.ac.uk The piperidinedione structure contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens), facilitating the formation of predictable and stable hydrogen-bonded networks. rsc.org By modifying the substituents on the piperidine (B6355638) ring, scientists can tune these intermolecular interactions to control the self-assembly process, leading to the formation of complex architectures like 2D layers, helices, or hydrogels. swan.ac.ukrsc.org These supramolecular structures have potential applications in areas such as drug delivery and the fabrication of novel biomaterials. nih.govnih.gov
Employing this compound in Biological Pathway Elucidation Studies
As mentioned previously, derivatives of this compound are potent tools for elucidating biological pathways, particularly through the inhibition of key enzymes. nih.gov The study of the endocannabinoid system provides a salient example. The enzyme MAGL is the primary hydrolase for the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.org Inhibition of MAGL by a chemical probe increases the levels of 2-AG, which in turn modulates cannabinoid receptors like CB1 and CB2. nih.gov
By administering a selective MAGL inhibitor based on the benzylpiperidine scaffold, researchers can trace the functional consequences of elevated 2-AG levels. This approach has been pivotal in understanding the role of the 2-AG signaling pathway in neuroinflammation, pain perception, neurodegenerative diseases, and cancer. nih.govfrontiersin.org For example, blocking MAGL has been shown to reduce levels of arachidonic acid, a precursor to pro-inflammatory prostaglandins, thereby producing anti-inflammatory effects. frontiersin.org The development of reversible MAGL inhibitors is particularly important, as prolonged, irreversible inhibition can lead to desensitization of cannabinoid receptors. nih.govfrontiersin.org The piperidinedione scaffold has proven effective for creating such reversible inhibitors.
Table 2: Research Findings from Biological Pathway Elucidation
| Biological Pathway | Enzyme Targeted | Effect of Inhibition | Therapeutic Implications |
|---|---|---|---|
| Endocannabinoid Signaling | Monoacylglycerol Lipase (MAGL) | Increased 2-AG levels, reduced arachidonic acid. nih.govfrontiersin.org | Treatment of neuroinflammation, pain, and certain cancers. nih.govfrontiersin.org |
Design of Novel Functional Molecules Incorporating the Piperidinedione Core
The piperidine ring is one of the most important and ubiquitous heterocyclic fragments in drug design, present in numerous approved pharmaceuticals. mdpi.comijnrd.org The piperidine-2,4-dione structure serves as a versatile platform for the synthesis of new functional molecules, leveraging its specific reactivity and three-dimensional shape. rsc.org
Medicinal chemists utilize this core to synthesize diverse libraries of compounds for screening against various biological targets. For example, by combining the piperidine core with other pharmacologically active fragments like benzimidazole, researchers have created hybrid molecules with potential anti-Alzheimer's activity through the inhibition of cholinesterase enzymes. mdpi.com The development of new MAGL inhibitors for cancer therapy is another active area, where the benzylpiperidine core is systematically modified to optimize potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net These studies have led to compounds that not only inhibit MAGL but also induce apoptosis and reduce cell migration in cancer cell lines. nih.gov
The synthetic accessibility of the piperidinedione core allows for systematic structure-activity relationship (SAR) studies. Chemists can readily modify the N1, C3, C5, and C6 positions to explore how different functional groups impact a molecule's biological activity, providing a rational basis for the design of new and more effective therapeutic agents. rsc.orgucl.ac.uk
Compound Names Table
| Abbreviation / Trivial Name | Systematic Name |
| This compound | This compound |
| MAGL | Monoacylglycerol Lipase |
| 2-AG | 2-arachidonoylglycerol |
| AChE | Acetylcholinesterase |
| BChE | Butyrylcholinesterase |
| Benzimidazole | Benzimidazole |
| Piperidine | Piperidine |
Future Directions and Uncharted Research Avenues for 6s 6 Benzylpiperidine 2,4 Dione
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) has the potential to dramatically accelerate the exploration of (6S)-6-Benzylpiperidine-2,4-dione's chemical and biological space. These computational tools can overcome the time-consuming and costly nature of traditional drug discovery by predicting molecular properties, designing novel analogues, and optimizing synthetic pathways.
Future research could leverage AI to build predictive models for this specific scaffold. By training algorithms on datasets of known piperidine (B6355638) derivatives and their biological activities, it would be possible to forecast the therapeutic potential of novel analogues of this compound against various targets. Generative AI models could design new derivatives with optimized properties, such as enhanced binding affinity, improved selectivity, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Furthermore, ML algorithms are increasingly used to devise retrosynthetic plans, which could lead to more efficient and stereoselective methods for producing the (6S)-enantiomer.
| AI/ML Application Area | Specific Research Goal for this compound | Potential Impact |
| Predictive Modeling | Develop Quantitative Structure-Activity Relationship (QSAR) models to predict bioactivity against panels of kinases, GPCRs, or ion channels. | Rapidly identify high-potential therapeutic areas and prioritize experimental screening. |
| De Novo Design | Use generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel derivatives with predicted high affinity for a specific target and favorable drug-like properties. | Expand the chemical space around the core scaffold, leading to new intellectual property and potentially more effective compounds. |
| Synthesis Planning | Employ retrosynthesis prediction tools to identify novel and efficient synthetic routes that maximize the yield of the desired (6S) stereoisomer. | Reduce development time and cost associated with chemical synthesis, particularly for stereochemically complex molecules. |
| ADMET Prediction | Build ML models to predict metabolic stability, potential for off-target toxicity, and other key pharmacokinetic parameters. | De-risk development by identifying potential liabilities early in the discovery process, allowing for structural modifications to mitigate them. |
Exploration of Unconventional Synthetic Routes and Bio-inspired Methodologies
While classical organic synthesis provides reliable methods for creating piperidine structures, future research should focus on unconventional and bio-inspired strategies to improve efficiency, sustainability, and stereocontrol in the synthesis of this compound. Nature, particularly in the biosynthesis of piperidine alkaloids, offers a rich blueprint for developing novel synthetic pathways.
One promising avenue is the use of biocatalysis. Enzymes such as transaminases, hydrolases, or oxidoreductases could be employed in chemoenzymatic routes to establish the crucial chiral center at the C6 position with high enantioselectivity. This approach avoids the need for chiral auxiliaries or expensive metal catalysts often used in asymmetric synthesis. Bio-inspired cascade reactions, mimicking the way organisms construct complex alkaloids from simple precursors, could enable the assembly of the piperidine-2,4-dione core in a single, highly efficient step. Additionally, continuous flow chemistry presents an unconventional platform for synthesis, offering benefits such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing.
| Synthetic Methodology | Proposed Application | Key Advantages |
| Biocatalysis | Utilize engineered enzymes (e.g., transaminases) for the asymmetric synthesis of a key chiral intermediate. | High stereoselectivity, mild reaction conditions (aqueous environment, room temperature), reduced environmental impact. |
| Bio-inspired Cascade Reactions | Design a one-pot reaction mimicking alkaloid biosynthesis, potentially involving a Mannich-type reaction followed by cyclization. | Increased atom economy, reduced number of synthetic steps, and minimized purification needs. |
| Flow Chemistry | Develop a continuous flow process for the key bond-forming and cyclization steps. | Precise control over reaction parameters (temperature, pressure, time), improved safety for hazardous reactions, and seamless scalability. |
| Anionic Enolate Rearrangements | Explore novel cyclization strategies based on enolate-isocyanate rearrangements to form the dione (B5365651) ring structure. | Access to diverse substitution patterns and potentially novel chemical matter. |
Deeper Understanding of Molecular Specificity and Polypharmacology (Non-Clinical)
A significant research gap for this compound is the lack of knowledge regarding its specific biological targets. The benzylpiperidine motif is a "privileged structure" known to interact with a wide range of proteins, suggesting that this compound could exhibit polypharmacology—the ability to modulate multiple targets simultaneously. This can be therapeutically advantageous for complex diseases but requires careful characterization to avoid unwanted off-target effects.
Future non-clinical research should employ a combination of computational and experimental approaches to build a comprehensive target profile. Molecular docking and dynamics simulations can predict binding modes and affinities against a virtual library of protein structures, helping to prioritize targets for experimental validation. Subsequently, high-throughput screening against diverse panels of receptors, enzymes, and ion channels can provide empirical evidence of its biological activity. Identifying the specific targets is the first step toward understanding its mechanism of action and potential therapeutic applications. The N-benzyl piperidine motif, for instance, is known to provide crucial cation-π interactions with target proteins.
| Potential Target Class | Rationale Based on Scaffold | Suggested Screening Method |
| G-Protein Coupled Receptors (GPCRs) | Benzylpiperidine derivatives have shown affinity for sigma (σ) receptors and other CNS targets. | Radioligand binding assays; functional assays measuring second messenger levels (e.g., cAMP, Ca2+). |
| Monoamine Transporters | The structurally related 4-benzylpiperidine is a monoamine releasing agent. | In vitro reuptake inhibition assays for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. |
| Ion Channels | Piperidine scaffolds are present in numerous ion channel modulators. | Electrophysiology (patch-clamp) studies on various ion channels (e.g., Na+, K+, Ca2+). |
| Enzymes (e.g., Kinases, Hydrolases) | The dione functionality could interact with the active sites of various enzymes. | Biochemical activity assays against panels of purified enzymes. |
| Neurokinin Receptors (e.g., NK1) | Disubstituted piperidines have been identified as potent NK1 receptor antagonists. | Competitive binding assays and functional cell-based assays. |
Expanding Applications into Emerging Fields of Chemical Biology
Beyond its direct therapeutic potential, this compound could serve as a versatile tool in chemical biology for probing complex biological systems. By functionalizing the core scaffold, it can be transformed into chemical probes to identify new biological targets or elucidate cellular pathways.
A key future direction is the development of a "probe" version of the molecule. This would involve synthesizing an analogue bearing a reactive handle for conjugation to reporter tags such as fluorophores, biotin, or photo-affinity labels. Such probes would enable a range of applications, from visualizing the compound's subcellular localization using fluorescence microscopy to identifying its protein binding partners through affinity purification followed by mass spectrometry. Furthermore, the piperidine-2,4-dione structure is related to the glutarimide moiety found in molecular glue degraders like thalidomide. This opens an exciting, albeit speculative, avenue to explore whether this scaffold could be used as a building block for developing novel targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs).
| Chemical Biology Application | Required Modification/Strategy | Research Question Addressed |
| Target Identification Probe | Synthesize an analogue with a clickable handle (e.g., alkyne or azide) for photo-affinity labeling. | What are the direct protein targets of this compound in a cellular context? |
| Fluorescent Probe | Conjugate a fluorophore (e.g., fluorescein, rhodamine) to a non-critical position on the molecule. | Where does the compound accumulate within a cell? Does it cross the blood-brain barrier in animal models? |
| Scaffold for PROTACs | Use the piperidine-2,4-dione as a potential E3 ligase-binding moiety and link it to a warhead that binds a target protein of interest. | Can this scaffold be used to induce the degradation of disease-relevant proteins? |
| Affinity-Based Probe | Immobilize the compound on a solid support (e.g., agarose beads) via a linker. | What proteins can be selectively pulled down from a cell lysate, indicating potential binding partners? |
Identification of Key Research Gaps and Challenges
Despite its potential, the path to understanding and utilizing this compound is marked by several fundamental research gaps and challenges. Addressing these will be critical for any future development.
The most significant gap is the near-complete absence of biological data for this specific stereoisomer. Its molecular targets, mechanism of action, and pharmacological profile are all unknown. A primary challenge lies in its synthesis; developing a scalable, cost-effective, and highly stereoselective method to produce only the (6S)-enantiomer is essential, as different stereoisomers can have vastly different biological activities and safety profiles. Furthermore, its metabolic stability and potential metabolites are unknown, which are critical factors for any compound intended for therapeutic use. Overcoming the challenge of its structural simplicity to achieve high binding affinity and selectivity for a single biological target will also be a key hurdle in its evolution from a simple chemical entity to a refined pharmacological tool or drug candidate.
| Research Gap | Key Challenge | Proposed Research to Address the Gap |
| Lack of Biological Target Data | Identifying the primary molecular target(s) from a vast number of possibilities. | Unbiased screening approaches (e.g., phenotypic screening, chemoproteomics) followed by target validation studies. |
| Stereoselective Synthesis | Achieving high enantiomeric purity (>99% ee) in a scalable and cost-effective manner. | Development of novel asymmetric catalytic or biocatalytic synthetic methods. |
| Pharmacokinetic Profile | The compound's absorption, distribution, metabolism, and excretion (ADME) properties are completely uncharacterized. | In vitro assays (e.g., Caco-2 permeability, microsomal stability) and in vivo pharmacokinetic studies in animal models. |
| Structure-Activity Relationship (SAR) | Understanding how modifications to the benzyl (B1604629) and piperidine rings affect biological activity. | Systematic synthesis and testing of a library of analogues to build a comprehensive SAR profile. |
| Potential for Off-Target Effects | The benzylpiperidine scaffold is known to be promiscuous, creating a risk of undesirable side effects. | Comprehensive safety pharmacology and toxicology profiling in parallel with efficacy studies. |
Q & A
Q. Advanced
- Asymmetric catalysis : Use chiral auxiliaries or organocatalysts (e.g., Evans oxazolidinones) to control the (6S) configuration.
- Crystallization-induced dynamic resolution : Exploit differences in solubility between enantiomers.
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .
How does the electronic nature of substituents on the benzyl group affect the compound’s reactivity?
Advanced
Electron-withdrawing groups (e.g., −NO2, −CF3) increase electrophilicity at the dione carbonyl, enhancing nucleophilic attack (e.g., amine additions). demonstrates that methoxy groups (−OCH3) alter π-π stacking in HPLC retention, suggesting electronic modulation of hydrophobicity. Substituent effects can be quantified via Hammett σ values or frontier molecular orbital (FMO) analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
